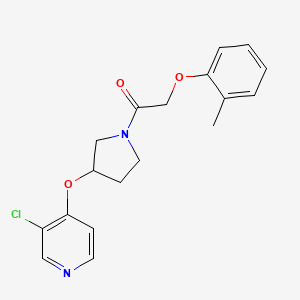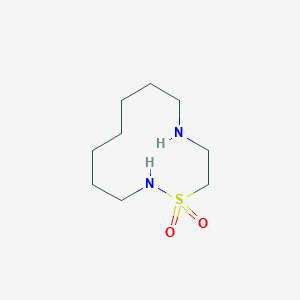![molecular formula C23H21N5O2 B2960559 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1291862-47-9](/img/structure/B2960559.png)
5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains an indole group, which is a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties . The compound also contains a pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one group, which is a type of pyrazole. Pyrazoles are known for their wide range of biological activities.
Synthesis Analysis
While specific synthesis methods for this compound are not available, indole derivatives can be synthesized from various precursors . For instance, (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. Indole derivatives are known to undergo a variety of reactions .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
The indole derivatives, which include the core structure of AKOS005718974, have been reported to possess significant antiviral activities . These compounds have been synthesized and tested against various viruses, including influenza and Coxsackie B4 virus. The inhibitory activity against these viruses suggests potential for the development of new antiviral agents .
Anti-inflammatory Properties
Indole derivatives are also known for their anti-inflammatory properties . The compound’s ability to modulate inflammatory pathways could be leveraged in the treatment of chronic inflammatory diseases. This application is particularly relevant in the context of diseases where inflammation plays a key role .
Anticancer Potential
The structural complexity of AKOS005718974 allows it to interact with multiple receptors, which can be advantageous in targeting cancer cells. Its potential as an anticancer agent stems from its ability to interfere with cell proliferation and induce apoptosis in cancerous cells .
Antioxidant Effects
Compounds with indole moieties, such as AKOS005718974, often exhibit antioxidant effects . These effects are crucial in combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders .
Antimicrobial Efficacy
The broad-spectrum antimicrobial efficacy of indole derivatives makes them candidates for the development of new antibiotics. Their mechanism of action includes disrupting microbial cell walls and inhibiting essential bacterial enzymes .
Neuroprotective Actions
Indole-based compounds have shown promise in neuroprotection , which is vital for treating neurodegenerative diseases. The compound’s ability to protect neuronal cells from damage could be harnessed in therapies for conditions like Alzheimer’s and Parkinson’s disease .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-2-16-7-9-17(10-8-16)19-13-21-23(30)27(24-15-28(21)25-19)14-22(29)26-12-11-18-5-3-4-6-20(18)26/h3-10,13,15H,2,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMJQVXTURKXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

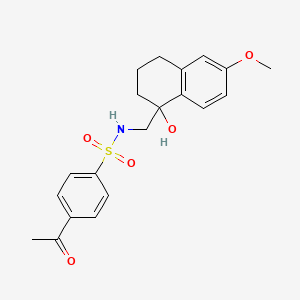
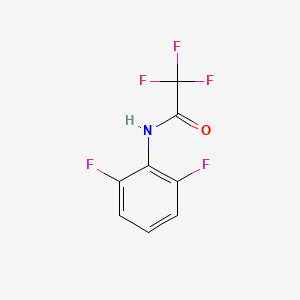

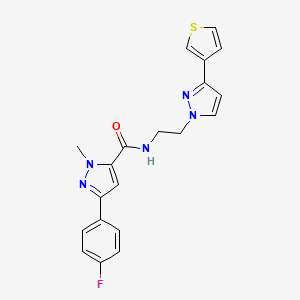
![3-butyl-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2960482.png)
![Ethyl 4-[[2-[[5-[(4-phenylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2960483.png)
![4-Nitrophenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2960484.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-N-(3,5-dichlorophenyl)-2-thiophenecarboxamide](/img/structure/B2960486.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d]thiazol-2-ylthio)ethan-1-one](/img/structure/B2960487.png)
![(2E)-N-benzyl-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2960488.png)
![8-ethyl-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2960490.png)
